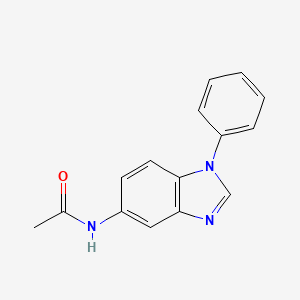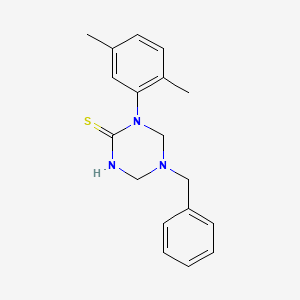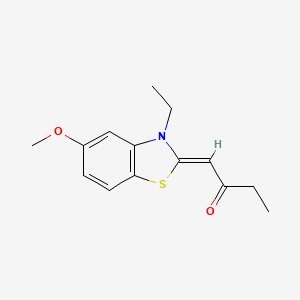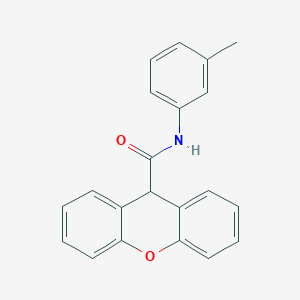![molecular formula C16H16BrNO B5630818 2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol](/img/structure/B5630818.png)
2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol
Overview
Description
2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol is an organic compound that features a brominated aniline group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol typically involves the reaction of 4-bromoaniline with an appropriate aldehyde or ketone under specific conditions. One common method is the Petasis reaction, which involves the use of boronic acids, amines, and carbonyl compounds . The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloroanilino)methyl]-6-prop-2-enylphenol
- 2-[(4-Fluoroanilino)methyl]-6-prop-2-enylphenol
- 2-[(4-Iodoanilino)methyl]-6-prop-2-enylphenol
Uniqueness
2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile in synthetic chemistry. Additionally, the bromine atom may enhance the compound’s biological activity compared to its chloro, fluoro, or iodo counterparts.
Properties
IUPAC Name |
2-[(4-bromoanilino)methyl]-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-10,18-19H,1,4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCAYYAODRNKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320279 | |
| Record name | 2-[(4-bromoanilino)methyl]-6-prop-2-enylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692264-52-1 | |
| Record name | 2-[(4-bromoanilino)methyl]-6-prop-2-enylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDYLMETHYL)-2-FURAMIDE](/img/structure/B5630737.png)
![N-[4-(dimethylamino)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B5630764.png)
![[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B5630771.png)

![4,6-dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B5630783.png)

![1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5630794.png)
![1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5630797.png)
![2-(3-methoxypropyl)-8-[(1-methyl-1H-indol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630800.png)



![5-{2-[(tert-butylamino)sulfonyl]phenyl}-N,N-dimethylthiophene-2-carboxamide](/img/structure/B5630823.png)
![2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5630833.png)
